![molecular formula C21H24N2O5S B2356151 Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-3-carboxylate CAS No. 438489-17-9](/img/structure/B2356151.png)
Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C21H24N2O5S and its molecular weight is 416.49. The purity is usually 95%.
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Biological Activity
Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-3-carboxylate is a synthetic compound belonging to the class of indole derivatives. Its unique structural features suggest significant potential for various biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the presence of an indole core and a piperidine ring. The molecular formula is C16H20N2O4S with a molecular weight of approximately 348.41 g/mol. The sulfonyl group attached to the indole derivative enhances its reactivity and potential biological interactions.
Property | Details |
---|---|
Molecular Formula | C₁₆H₂₀N₂O₄S |
Molecular Weight | 348.41 g/mol |
Functional Groups | Indole, Piperidine, Sulfonyl |
Anticancer Potential
Preliminary studies indicate that compounds related to this compound exhibit notable anticancer properties. For instance, derivatives of indole have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Indole Derivatives in Cancer Therapy
A study highlighted the efficacy of indole derivatives in inhibiting tumor growth in xenograft models. The mechanism involved the modulation of key signaling pathways associated with cancer progression, including the PI3K/Akt and MAPK pathways.
Anti-inflammatory Activity
Research has also suggested that this compound may possess anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Table: Summary of Biological Activities
Activity Type | Mechanism | References |
---|---|---|
Anticancer | Induces apoptosis; inhibits cell proliferation | |
Anti-inflammatory | Inhibits cytokine production |
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Related compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
Research Findings on Antimicrobial Activity
A study on related indole derivatives showed significant antibacterial activity against Gram-positive bacteria, indicating that modifications to the indole structure can enhance antimicrobial efficacy.
The biological activities of this compound are believed to involve:
- Interaction with Enzymes : The sulfonyl group may facilitate binding to specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as a ligand for various receptors, influencing cellular signaling cascades.
- Oxidative Stress Induction : It may increase reactive oxygen species (ROS) levels, leading to cellular stress and apoptosis in cancer cells.
Future Directions for Research
Further investigations are necessary to elucidate the precise mechanisms underlying the biological activities of this compound. High-throughput screening assays and structure-activity relationship (SAR) studies will be crucial in optimizing its therapeutic potential.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of compounds containing the piperidine structure exhibit promising anticancer properties. For instance, research has shown that related compounds can effectively inhibit cancer cell proliferation, with some derivatives achieving low IC50 values, indicating high potency against specific cancer types .
- A study synthesized several derivatives and evaluated their anticancer potential using MTT assays, revealing that certain compounds showed significant activity compared to standard chemotherapeutics like doxorubicin .
-
Neuropharmacology
- The structural similarity of this compound to known neuroactive agents suggests potential applications in treating neurological disorders. Compounds with similar frameworks have been studied for their interactions with neurotransmitter systems, particularly dopamine and norepinephrine transporters .
- Investigations into the binding affinities of these compounds indicate that they may modulate neurotransmitter levels, which could be beneficial in conditions such as depression or anxiety .
-
Anti-inflammatory Properties
- The compound's sulfonamide group is known for its anti-inflammatory effects. Research has demonstrated that related structures can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in inflammatory pathways .
- Compounds designed with similar scaffolds have been evaluated for dual inhibition of these enzymes, showing promise as anti-inflammatory agents .
Synthesis and Derivatives
The synthesis of Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-3-carboxylate typically involves multi-step organic reactions starting from readily available precursors. Notable methodologies include:
- Reactions involving piperidine derivatives : These reactions often utilize sulfonyl chlorides and carboxylic acids to form the desired piperidine sulfonamide structures.
Here is a simplified representation of the synthetic pathway:
Step | Reaction Type | Key Reagents |
---|---|---|
1 | Nucleophilic substitution | Sulfonyl chloride + Piperidine derivative |
2 | Esterification | Carboxylic acid + Alcohol |
3 | Cyclization | Heat/acid catalyst |
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds similar to this compound:
- Anticancer Studies : Research demonstrated that derivatives synthesized from similar frameworks exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating strong anticancer potential .
- Neuropharmacological Evaluations : Various compounds were tested for their ability to inhibit dopamine and norepinephrine transporters, revealing a promising profile for the treatment of mood disorders .
- Inflammatory Response Modulation : Studies highlighted the dual inhibition capabilities of structurally related compounds on COX and LOX pathways, suggesting therapeutic avenues for inflammatory diseases .
Properties
IUPAC Name |
ethyl 1-(1-ethyl-2-oxobenzo[cd]indol-6-yl)sulfonylpiperidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-3-23-17-10-11-18(15-8-5-9-16(19(15)17)20(23)24)29(26,27)22-12-6-7-14(13-22)21(25)28-4-2/h5,8-11,14H,3-4,6-7,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVXDOZOZSFPIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCCC(C4)C(=O)OCC)C=CC=C3C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.